molecular formula C10H8N2O2S B13338371 3-(3-Methylphenyl)-1,2,4-thiadiazole-5-carboxylic acid

3-(3-Methylphenyl)-1,2,4-thiadiazole-5-carboxylic acid

Cat. No.: B13338371
M. Wt: 220.25 g/mol
InChI Key: PPULVBLIUBKGOC-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)-1,2,4-thiadiazole-5-carboxylic acid is an organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)-1,2,4-thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 3-methylbenzonitrile with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired thiadiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)-1,2,4-thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic or thiadiazole rings.

Scientific Research Applications

3-(3-Methylphenyl)-1,2,4-thiadiazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)-1,2,4-thiadiazole-5-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylphenyl)-1,2,4-thiadiazole-5-carboxylic acid
  • 3-(3-Chlorophenyl)-1,2,4-thiadiazole-5-carboxylic acid
  • 3-(3-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid

Uniqueness

3-(3-Methylphenyl)-1,2,4-thiadiazole-5-carboxylic acid is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. The thiadiazole ring also imparts distinct properties compared to other heterocyclic systems, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

3-(3-methylphenyl)-1,2,4-thiadiazole-5-carboxylic acid

InChI

InChI=1S/C10H8N2O2S/c1-6-3-2-4-7(5-6)8-11-9(10(13)14)15-12-8/h2-5H,1H3,(H,13,14)

InChI Key

PPULVBLIUBKGOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)C(=O)O

Origin of Product

United States

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